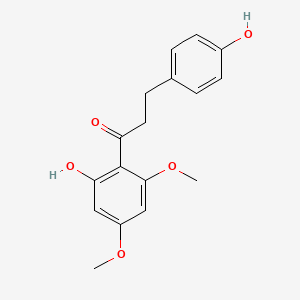

4,2'-Dihydroxy-4',6'-dimethoxydihydrochalcone

説明

特性

CAS番号 |

42546-55-4 |

|---|---|

分子式 |

C17H18O5 |

分子量 |

302.32 g/mol |

IUPAC名 |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |

InChIキー |

VFHSXDLCCBWTTJ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCC2=CC=C(C=C2)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes and acetophenones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient purification techniques .

化学反応の分析

Methylation and Demethylation

The compound undergoes regioselective methylation at phenolic hydroxyl groups:

-

Methylation :

-

O-methyltransferase (OMT) enzymes transfer methyl groups from S-adenosyl-L-methionine (SAM) to hydroxyl positions (C-2' and C-6'), forming polymethoxylated derivatives .

-

Chemical methylation with dimethyl sulfate (DMS) in alkaline conditions selectively modifies hydroxyl groups without altering methoxy substituents .

-

-

Demethylation :

Glycosylation

Enzymatic glycosylation enhances solubility and bioactivity:

| Enzyme | Sugar Donor | Position Modified | Biological Impact |

|---|---|---|---|

| UDP-glycosyltransferase | UDP-glucose | C-2' hydroxyl | Increased bioavailability |

| UDP-rhamnose | C-4' hydroxyl | Enhanced antioxidant activity |

Glycosylated derivatives exhibit improved pharmacokinetic profiles compared to the parent compound .

Oxidation Reactions

Controlled oxidation modifies hydroxyl groups into quinones:

-

Chemical oxidation :

Biological Interaction Pathways

The compound modulates cellular pathways through covalent and non-covalent interactions:

Comparative Reactivity

The compound's reactivity profile differs from structurally similar chalcones:

This compound's multifunctional reactivity and biological efficacy position it as a promising scaffold for targeted drug development, particularly in oncology and metabolic disease research.

科学的研究の応用

4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its anti-inflammatory and cytotoxic properties.

Medicine: Investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory treatments.

Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.

作用機序

The mechanism of action of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, its cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Key Analogues

The bioactivity of dihydrochalcones and chalcones is highly dependent on substitution patterns (hydroxyl/methoxy groups) and saturation of the backbone. Below is a comparative analysis of Compound A with structurally related compounds:

Key Findings from Comparative Studies

Anti-Inflammatory Activity

- Compound A inhibits 5-lipoxygenase (5-LO), a key enzyme in leukotriene synthesis, with an IC50 of 9.6–12.2 μM, comparable to other dihydrochalcones like MF-15 (IC50 = 3.4 μM) but less potent than benzylated derivatives .

Anticancer Activity

- Compound A and 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone synergize with TRAIL to induce apoptosis in prostate cancer cells (64.08–87.14% cell death). Methoxy groups at 4' and 6' enhance activity compared to hydroxylated analogs like phloretin .

- Chalcone derivatives (e.g., 4,2'-dihydroxy-4'-methoxychalcone ) exhibit lower apoptotic activity unless combined with TRAIL, highlighting the importance of backbone saturation .

Enzyme Inhibition

- 2',3'-dihydroxy-4',6'-dimethoxychalcone is a potent DPP-IV inhibitor (97.37% inhibition at 50 μg/mL), while its dihydrochalcone counterpart (Compound A) shows negligible activity. This suggests hydroxyl group positioning (2',3' vs. 4,2') and ketone saturation critically influence enzyme binding .

- Phloretin , with additional hydroxyl groups, exhibits weaker TRAIL-mediated cytotoxicity, indicating that methoxy groups may optimize bioactivity over excessive hydroxylation .

Antiviral Potential

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Saturation of the Backbone : Dihydrochalcones (e.g., Compound A) generally show reduced reactivity compared to chalcones but exhibit enhanced stability and selective binding in anti-inflammatory pathways .

- Substitution Patterns :

- Position of Functional Groups : The 2'-hydroxyl group is critical for TRAIL synergy, while 4'-methoxy groups optimize enzyme inhibition .

生物活性

4,2'-Dihydroxy-4',6'-dimethoxydihydrochalcone (DDC) is a naturally occurring compound belonging to the chalcone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of DDC, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.

Anticancer Activity

Recent research has highlighted the anticancer potential of DDC, particularly in breast cancer cells. A study demonstrated that DDC effectively inhibits the growth of breast cancer cell lines MCF-7 and MDA-MB-231. The observed IC50 values were 52.5 µM and 66.4 µM, respectively, indicating significant selectivity towards cancer cells compared to non-tumor cells (IC50 = 232.8 µM) .

The mechanisms underlying the anticancer effects of DDC include:

- Induction of Apoptosis : DDC promotes mitochondrial apoptosis pathways, evidenced by increased levels of phosphorylated Bcl-2 protein .

- Regulated Autophagy : It activates autophagy in cancer cells, which may contribute to cell death and reduced viability .

- Cell Cycle Arrest : DDC induces cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation .

Antimicrobial Activity

DDC also exhibits antimicrobial properties against various pathogens. For instance, it has been reported to have activity against fungal strains such as Phomopsis longicolla and Colletotrichum truncatum, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

Comparative Biological Activity Table

The following table summarizes the biological activities of DDC compared to other related compounds:

Case Studies

- Breast Cancer Study : In vitro studies showed that DDC significantly inhibited cell growth in breast cancer cell lines through mechanisms involving apoptosis and autophagy activation. The selectivity index for DDC suggested a favorable safety profile compared to conventional chemotherapeutics like paclitaxel .

- Antimicrobial Efficacy : Research on the antimicrobial effects of DDC indicated its potential as a natural antifungal agent, with effective inhibition against specific fungal pathogens at low concentrations .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 4,2'-dihydroxy-4',6'-dimethoxydihydrochalcone?

For structural elucidation, use a combination of 1H/13C NMR to identify aromatic protons, methoxy groups, and hydroxylation patterns. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 270.28 for C₁₆H₁₄O₄), while UV-Vis spectroscopy detects chalcone-specific absorption bands (~300–400 nm). FT-IR can validate hydroxyl (3200–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups. Cross-reference with databases like HMDB for spectral comparisons .

Basic: What synthetic routes are validated for producing high-purity 4,2'-dihydroxy-4',6'-dimethoxydihydrochalcone?

Key methods include:

- Claisen-Schmidt condensation : Reacting 2-hydroxy-4-methoxyacetophenone with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/EtOH), followed by acid catalysis for cyclization .

- Hydrogenation : Reduce the α,β-unsaturated ketone of the chalcone precursor using Pd/C or PtO₂ under H₂ to obtain the dihydrochalcone derivative .

Optimize purity (>96%) via HPLC with C18 columns (methanol/water gradient) and validate with NMR .

Advanced: How does 4,2'-dihydroxy-4',6'-dimethoxydihydrochalcone modulate inflammatory pathways?

The compound inhibits 5-lipoxygenase (5-LO) (IC₅₀ = 9.6–12.2 μM) and microsomal prostaglandin E2 synthase-1 (mPGES-1) (IC₅₀ = 1.8–2.6 μM), critical enzymes in leukotriene and prostaglandin biosynthesis. Docking studies suggest hydrogen bonding between its hydroxyl/methoxy groups and catalytic residues (e.g., Tyr 181 in 5-LO). Validate via enzyme inhibition assays (e.g., LTBA formation for 5-LO) and Western blotting for COX-2 suppression .

Advanced: How should researchers address contradictions in reported IC₅₀ values across cytotoxicity studies?

Discrepancies (e.g., IC₅₀ = 3.4 μM vs. 6.2–7.7 μg/mL) arise from:

- Cell line variability : Prostate (LNCaP) vs. cervical (Caski) cancer models .

- Assay conditions : MTT vs. ATP-based viability assays differ in sensitivity.

Standardize protocols using ISO-certified reference materials (e.g., PhytoLab’s primary standards) and report normalization to intracellular protein content .

Advanced: What experimental designs optimize synergy studies with TRAIL in cancer therapy?

To assess TRAIL sensitization:

- Use prostate cancer cell lines (LNCaP, PC-3) pre-treated with subtoxic chalcone doses (e.g., 5–10 μM).

- Quantify apoptosis via Annexin V/PI staining and caspase-3/7 activation assays .

- Validate mechanism via siRNA knockdown of DR4/DR5 receptors or qPCR for anti-apoptotic Bcl-2 family proteins .

Advanced: What computational strategies validate bioactivity against molecular targets?

Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions with 5-LO or mPGES-1. Prioritize binding poses with:

- Hydrogen bonds to catalytic residues (e.g., Arg 101 in mPGES-1).

- MM-GBSA scoring to estimate binding free energy.

Validate predictions with site-directed mutagenesis and surface plasmon resonance (SPR) for binding kinetics .

Advanced: How can researchers ensure batch-to-batch consistency in pharmacological studies?

Implement quality control protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。